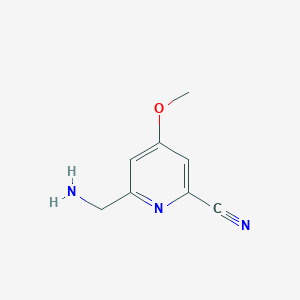
6-(Aminomethyl)-4-methoxypyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)-4-methoxypyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position, a methoxy group at the 4-position, and a cyano group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-methoxypyridine-2-carbonitrile can be achieved through several synthetic routes One common method involves the nucleophilic substitution of a suitable pyridine derivative
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Aminomethyl)-4-methoxypyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of thioethers or secondary amines.
Aplicaciones Científicas De Investigación
6-(Aminomethyl)-4-methoxypyridine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(Aminomethyl)-4-methoxypyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, while the methoxy and cyano groups can participate in hydrophobic interactions and electronic effects, respectively.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)pyridine: Lacks the methoxy and cyano groups, making it less versatile in terms of chemical reactivity.
4-Methoxypyridine-2-carbonitrile: Lacks the aminomethyl group, reducing its potential for forming hydrogen bonds with biological targets.
6-(Aminomethyl)pyridine-2-carbonitrile: Lacks the methoxy group, which may affect its electronic properties and reactivity.
Uniqueness
6-(Aminomethyl)-4-methoxypyridine-2-carbonitrile is unique due to the presence of all three functional groups (aminomethyl, methoxy, and cyano) on the pyridine ring. This combination of groups provides a balance of electronic, steric, and hydrogen-bonding properties, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
6-(aminomethyl)-4-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c1-12-8-2-6(4-9)11-7(3-8)5-10/h2-3H,4,9H2,1H3 |
Clave InChI |
ZQTKTOZQVIRSMS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)C#N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


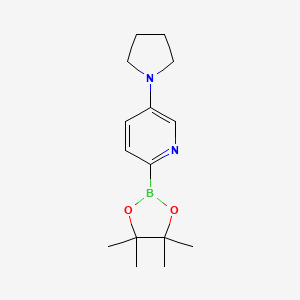
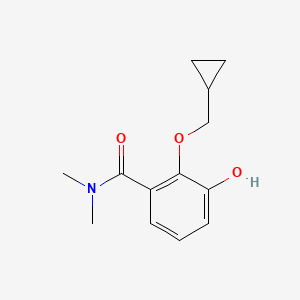

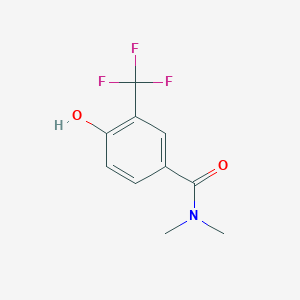
![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)
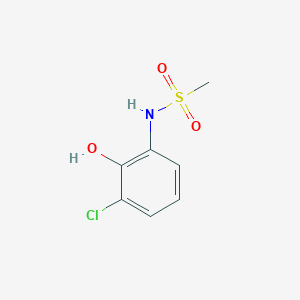

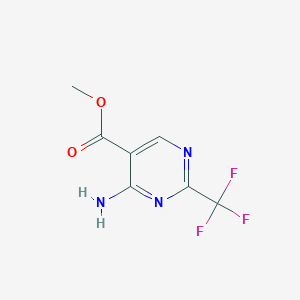
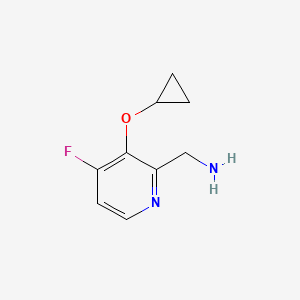

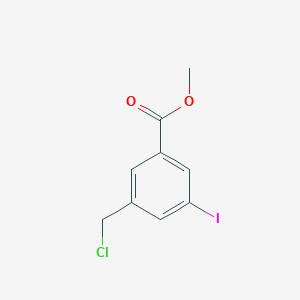

![6-Chloro-3-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14845425.png)

